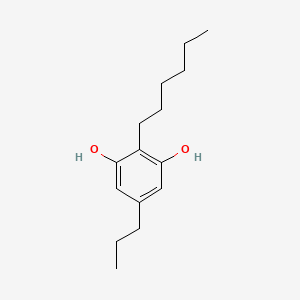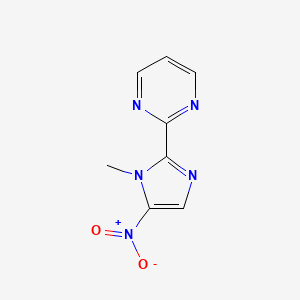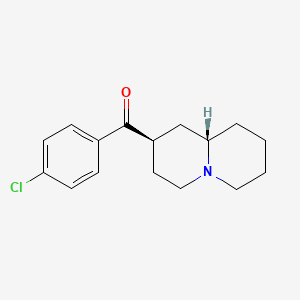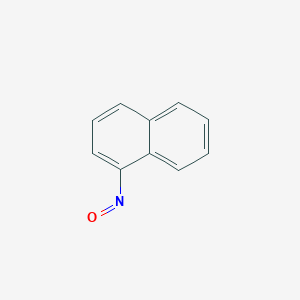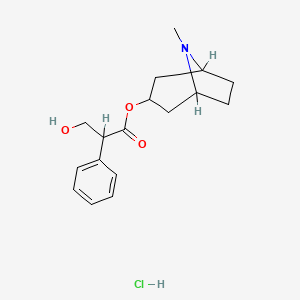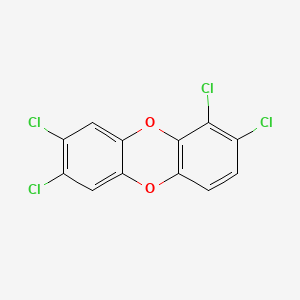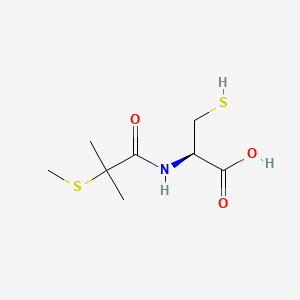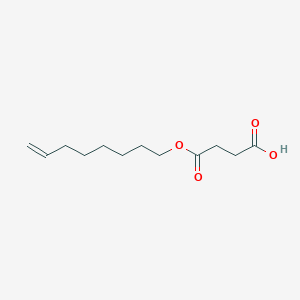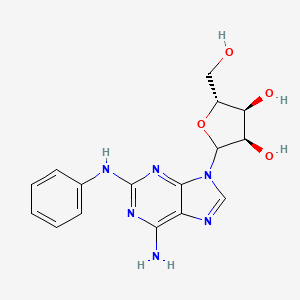![molecular formula C12H17N3O B1206379 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide CAS No. 20566-17-0](/img/structure/B1206379.png)
4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide is an organic compound with the molecular formula C12H17N3O This compound features a benzamide core substituted with a methylhydrazinylidene group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzamide derivative, which is then functionalized with the methylhydrazinylidene group.
Reaction Conditions: The reaction usually requires a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:
Batch Reactors: Utilizing large batch reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
4-[(Methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins or its role as an enzyme inhibitor.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Researchers could study its effects on cellular pathways and its potential as a drug candidate for treating various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 4-[(Methylhydrazinylidene)methyl]benzoic acid
- 4-[(Methylhydrazinylidene)methyl]-N-methylbenzamide
- 4-[(Methylhydrazinylidene)methyl]-N-ethylbenzamide
Uniqueness
4-[(Methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
属性
CAS 编号 |
20566-17-0 |
|---|---|
分子式 |
C12H17N3O |
分子量 |
219.28 g/mol |
IUPAC 名称 |
4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-9,13H,1-3H3,(H,15,16) |
InChI 键 |
ZKXUJSSMXLQPIK-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C=NNC |
规范 SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C=NNC |
同义词 |
HYO-procarbazine N-isopropyl-alpha-(2-methylhydrazino)-4-toluamide N-isopropyl-alpha-(2-methylhydrazo)-4-toluamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


